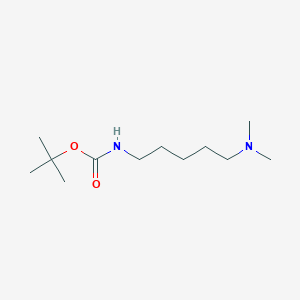

tert-Butyl (5-(dimethylamino)pentyl)carbamate

Description

tert-Butyl (5-(dimethylamino)pentyl)carbamate is a carbamate-protected amine derivative featuring a dimethylamino group on a pentyl chain. This compound is synthesized via iron-catalyzed reactions, as demonstrated in the coupling of tert-butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)carbamate with N,N-dimethylacrylamide under optimized conditions (60°C, ethanol solvent, Fe(acac)₃ catalyst) .

Properties

IUPAC Name |

tert-butyl N-[5-(dimethylamino)pentyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N2O2/c1-12(2,3)16-11(15)13-9-7-6-8-10-14(4)5/h6-10H2,1-5H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACBSVFCVMYPWGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCN(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Adaptation to Aliphatic Systems

While the search results focus on aryl bromides, analogous conditions could theoretically be applied to aliphatic bromides, such as 5-bromo-pentyl(dimethyl)amine, to form tert-butyl (5-(dimethylamino)pentyl)carbamate. Key considerations include:

-

Catalyst-Ligand System : Pd(OAc)₂ with Xantphos or XPhos ligands facilitates C–N bond formation in aromatic systems. Aliphatic substrates may require tailored ligands (e.g., Josiphos) to enhance reactivity.

-

Base and Solvent : Cesium carbonate in 1,4-dioxane or toluene under inert atmospheres (e.g., nitrogen or argon) is standard.

-

Temperature and Time : Reactions typically proceed at 90–120°C for 9–40 hours.

Table 1: Representative Conditions for Pd-Catalyzed Carbamate Formation

For aliphatic bromides, preliminary optimization would involve screening ligand-catalyst pairs and adjusting reaction times to account for slower kinetics.

Nucleophilic Substitution Strategies

Nucleophilic substitution reactions offer a direct route to carbamates when tert-butyl carbamate acts as a nucleophile. In one example, sodium benzenesulfinate mediates the reaction between 2-bromo-4-cyanobenzaldehyde and tert-butyl carbamate in tetrahydrofuran (THF)/water with formic acid, yielding 3.35 g of product after six days.

Application to Aliphatic Bromides

For tert-butyl (5-(dimethylamino)pentyl)carbamate, 5-bromo-pentyl(dimethyl)amine could react with tert-butyl carbamate under similar conditions:

Table 2: Nucleophilic Substitution Parameters from Analogous Reactions

| Substrate | Solvent | Additive | Time (Days) | Yield (g) |

|---|---|---|---|---|

| 2-Bromo-4-cyanobenzaldehyde | THF/Water | Formic Acid | 6 | 3.35 |

| 3-Bromo-4-formylbenzonitrile | THF/Water | Formic Acid | 6 | 95.2 |

| Amine | Boc Anhydride (eq) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 5-(Dimethylamino)pentan-1-amine (hypothetical) | 1.2 | Et₃N | DCM | 25 | 12 | 85–90* |

*Theoretical yield based on analogous amine protections.

Comparative Analysis of Methods

Palladium-Catalyzed vs. Nucleophilic Substitution

Challenges in Aliphatic Systems

Aliphatic bromides exhibit lower reactivity in Pd-catalyzed reactions compared to aromatic analogues. Copper(I)-based catalysts (e.g., CuI with 1,10-phenanthroline) may offer alternatives for C–N bond formation in such cases.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5-(dimethylamino)pentyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Lithium aluminum hydride is a typical reducing agent used.

Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carbonyl compounds, while reduction can produce amines or alcohols .

Scientific Research Applications

Role in Organic Synthesis

Tert-Butyl (5-(dimethylamino)pentyl)carbamate serves as a crucial building block in organic synthesis. Its unique structure allows for the formation of more complex molecules, which are essential in the development of pharmaceuticals and agrochemicals. The compound's ability to participate in various reactions makes it a versatile reagent.

Key Reactions Involving tert-Butyl (5-(dimethylamino)pentyl)carbamate

| Reaction Type | Description |

|---|---|

| Amidation | Used to form amides by reacting with carboxylic acids or their derivatives. |

| N-Alkylation | Facilitates the introduction of alkyl groups into nitrogen-containing compounds. |

| C–N Bond Formation | Enables the synthesis of complex nitrogenous compounds, critical in drug design. |

Pharmaceutical Applications

The compound is explored for its potential biological activity, making it a candidate for drug development targeting specific diseases or conditions.

Case Study: Neuroprotective Effects

Research has indicated that derivatives similar to tert-Butyl (5-(dimethylamino)pentyl)carbamate exhibit neuroprotective properties against amyloid beta-induced toxicity, which is relevant in Alzheimer's disease research. A study demonstrated that such compounds can inhibit amyloidogenesis and reduce inflammation markers like TNF-α in astrocytes .

Potential as a Lead Compound

Due to its structural characteristics, tert-Butyl (5-(dimethylamino)pentyl)carbamate may serve as a lead compound for developing drugs aimed at neurological disorders. Its interaction studies focus on binding affinities to various biological targets, which are essential for understanding pharmacodynamics and pharmacokinetics.

Agrochemical Applications

In agrochemistry, the compound can be utilized as an intermediate in the synthesis of pesticides and herbicides. Its ability to form stable derivatives enhances its potential use in agricultural formulations.

Synthesis Methodologies

The synthesis of tert-Butyl (5-(dimethylamino)pentyl)carbamate can be optimized through various methodologies:

- Conventional Synthesis : Involves traditional methods using common reagents.

- Green Chemistry Approaches : Emphasizes the use of environmentally friendly solvents and reagents to minimize waste and enhance sustainability.

Example Synthesis Pathway

- Protection of amine groups using tert-butoxycarbonyl (BOC).

- Coupling reactions with activated carboxylic acids.

- Purification through crystallization or chromatography.

Mechanism of Action

The mechanism of action of tert-Butyl (5-(dimethylamino)pentyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It can also participate in various chemical reactions, where the carbamate group can be cleaved under acidic or basic conditions to release the active amine .

Comparison with Similar Compounds

Structural Features and Functional Groups

Key Observations :

- The dimethylamino group in the target compound distinguishes it from halogenated (e.g., bromine in ) or aromatic analogues (e.g., phenyl in ). This group increases solubility in polar solvents and facilitates interactions in catalytic systems.

- Stereochemistry plays a critical role in analogues like the cyclohexyl derivative (), where the R,S,S configuration is essential for biological activity .

Key Observations :

Stability and Reactivity

- tert-Butyl (5-(dimethylamino)pentyl)carbamate: The dimethylamino group may reduce stability under acidic conditions due to protonation, whereas the tert-butyl carbamate provides hydrolytic stability .

- Brominated analogue () : Bromine’s electronegativity increases reactivity in SN2 reactions but may pose storage challenges due to light sensitivity .

- Pyrimidine-based carbamate () : The fluorinated pyrimidine ring enhances metabolic stability in biological systems, critical for drug development .

Biological Activity

Tert-Butyl (5-(dimethylamino)pentyl)carbamate is a carbamate derivative with potential applications in medicinal chemistry and pharmacology. This compound features a tert-butyl group and a dimethylamino side chain, which may influence its biological activity. Understanding the biological activity of this compound is crucial for its development as a therapeutic agent.

- Chemical Formula : C_{12}H_{25}N_{2}O_{2}

- Molecular Weight : 229.35 g/mol

- Boiling Point : Approximately 300 °C

- Density : 0.935 g/cm³

The biological activity of tert-butyl (5-(dimethylamino)pentyl)carbamate primarily involves its interaction with specific molecular targets, potentially acting as an enzyme inhibitor. The mechanism can be summarized as follows:

- Binding : The compound may bind to the active sites of enzymes, inhibiting their function.

- Impact on Pathways : This inhibition can lead to alterations in various biochemical pathways, affecting cellular processes such as metabolism and signaling.

Biological Activity Studies

Several studies have investigated the biological activity of tert-butyl (5-(dimethylamino)pentyl)carbamate, focusing on its pharmacological effects and potential therapeutic applications.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

-

Antimicrobial Potentiation :

A study demonstrated that tert-butyl (5-(dimethylamino)pentyl)carbamate can enhance the efficacy of antibiotics like clarithromycin against E. coli. The compound reduced the minimum inhibitory concentration (MIC) significantly, indicating its role as an antibiotic potentiator. This effect was attributed to its ability to permeabilize bacterial membranes and inhibit efflux pumps, thereby increasing antibiotic retention within bacterial cells . -

Enzyme Interaction Studies :

Research has shown that this compound interacts with specific enzymes, potentially modulating their activity. For instance, it has been noted to inhibit certain proteases, which could have implications for its use in treating diseases where these enzymes play a critical role . -

Pharmacokinetic Evaluations :

Preliminary pharmacokinetic studies suggest that tert-butyl (5-(dimethylamino)pentyl)carbamate exhibits favorable absorption and distribution characteristics, making it a promising candidate for further drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.